molecular formula C21H21N5O3S B2528978 N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide CAS No. 1358601-44-1

N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide

Cat. No.: B2528978
CAS No.: 1358601-44-1
M. Wt: 423.49
InChI Key: IIBNPFBQRDRZMZ-UHFFFAOYSA-N
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Description

This compound features a complex tetracyclic core with a 10-thia (sulfur) and four nitrogen atoms (3,4,6,8-tetraaza) in its heterocyclic system. The ethoxy group (-OCH₂CH₃) enhances solubility in organic solvents compared to non-polar substituents.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-2-29-14-9-7-13(8-10-14)23-17(27)11-26-21(28)25-12-22-20-18(19(25)24-26)15-5-3-4-6-16(15)30-20/h7-10,12H,2-6,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBNPFBQRDRZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's complex structure includes multiple nitrogen atoms and a thiazole ring, which are often associated with various biological activities. Its molecular formula is C24H28N6O3SC_{24}H_{28}N_6O_3S, and it has a molecular weight of approximately 510.71 g/mol.

Pharmacological Activity

1. Antimicrobial Activity:
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of tetraazatetracyclo compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis pathways.

2. Anticancer Properties:
Studies have suggested that the thiazole moiety in such compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the ethoxyphenyl group may enhance lipophilicity, facilitating better cell membrane penetration and increased cytotoxicity against tumor cells.

3. Enzyme Inhibition:
The compound is likely to interact with specific enzymes or receptors due to its structural features. For example, it may act as an inhibitor of certain kinases or proteases involved in cell signaling pathways that regulate cell proliferation and survival.

The exact mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of DNA/RNA Synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Induction of Oxidative Stress: This can lead to cellular damage and apoptosis in cancer cells.
  • Modulation of Signaling Pathways: The compound may affect pathways such as MAPK or PI3K/Akt that are critical for cell growth and survival.

Case Study 1: Anticancer Activity

A study conducted on a series of tetraazatetracyclo compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The findings showed that these compounds inhibited bacterial growth effectively at low concentrations.

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaDisruption of cell wall synthesis
AnticancerInduces apoptosis in cancer cellsActivation of caspase pathways
Enzyme InhibitionPotential inhibition of kinasesModulation of signaling pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
  • Substituent Differences : The 2,6-dimethylphenyl group replaces the 4-ethoxyphenyl moiety.
  • Increased steric hindrance, which may affect binding to biological targets.
  • Safety Data: Not provided in evidence, but methyl groups are generally metabolically stable .
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide
  • Core Differences : The tetracyclic system contains three oxygen atoms (5,12,14-trioxa) and one nitrogen (2-aza), contrasting with the sulfur and four nitrogens in the target compound.
  • Impact: Electronic Properties: Oxygen’s electronegativity may increase hydrogen-bonding capacity compared to sulfur. Stability: Evidence indicates this compound is stable under recommended storage conditions but produces hazardous decomposition products (e.g., nitrogen oxides) .

Comparative Analysis Table

Property Target Compound 2,6-Dimethylphenyl Analog Trioxa-Aza Analog
Core Heteroatoms 10-thia, 3,4,6,8-tetraaza 10-thia, 3,4,6,8-tetraaza 5,12,14-trioxa, 2-aza
Substituent 4-ethoxyphenyl 2,6-dimethylphenyl 4-phenyl
Polarity Moderate (ethoxy group) Low (methyl groups) Moderate (amide linkage)
Solubility (Inferred) Higher in polar organic solvents Lower in aqueous media Moderate (oxa-rings enhance polarity)
Stability Likely stable (similar heterocyclic systems) Not reported Stable under recommended conditions
Toxicity Unknown Unknown No acute toxicity reported; decomposition risks

Key Research Findings

  • Structural Conformation: The tetracyclic core’s puckering (ring non-planarity) likely differs between analogs due to heteroatom placement. For example, sulfur’s larger atomic radius compared to oxygen may alter ring strain and conformational flexibility .
  • Bioactivity Implications :

    • The 4-ethoxyphenyl group may enhance interactions with hydrophobic binding pockets, while the sulfur atom could participate in covalent bonding or redox reactions, unlike oxygen-containing analogs.
    • Marine and plant-derived bioactive compounds (e.g., salternamides) often exploit heterocyclic diversity, suggesting similar strategies for the target compound .
  • Safety and Handling :

    • The trioxa-aza analog’s safety data sheet (SDS) emphasizes precautions for decomposition products (e.g., nitrogen oxides). The target compound’s sulfur-containing core may release sulfur oxides under extreme conditions, necessitating distinct handling protocols .

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